molecular formula C19H20N6O2S B6443582 N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2548988-64-1

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6443582
CAS No.: 2548988-64-1
M. Wt: 396.5 g/mol
InChI Key: LPUAVYQKDANDFP-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine ring, a pyrrolidine ring, and a benzothiazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the pyrrolidine ring and the benzothiazole moiety. Key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Attachment of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced to the pyrazolo[1,5-a]pyrimidine core.

    Incorporation of the benzothiazole ring: This is typically done through condensation reactions, where the benzothiazole moiety is attached to the existing structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine: shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives and benzothiazole-containing compounds.

Uniqueness

  • The unique combination of the pyrazolo[1,5-a]pyrimidine, pyrrolidine, and benzothiazole rings in this compound provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-13-11-18(25-17(21-13)7-9-20-25)24-10-8-14(12-24)23(2)19-15-5-3-4-6-16(15)28(26,27)22-19/h3-7,9,11,14H,8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUAVYQKDANDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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